

Avacopan: An In-Vitro Characterization

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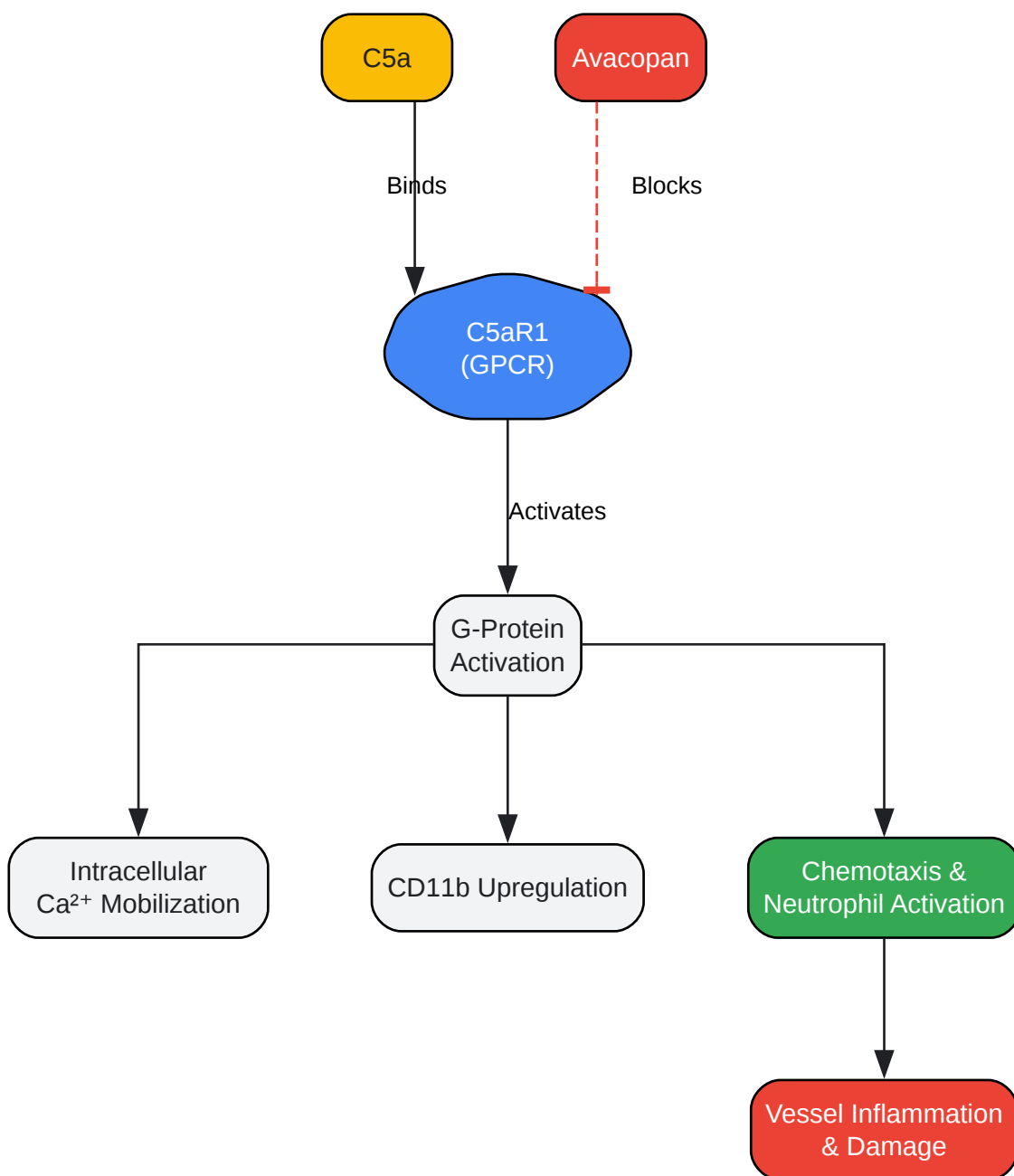
This technical guide provides a comprehensive overview of the in-vitro characterization of **avacopan** (TAVNEOS®, formerly CCX168), a selective, orally administered small-molecule antagonist of the human complement 5a receptor (C5aR1, also known as CD88). The data and methodologies presented herein are essential for researchers, scientists, and drug development professionals working in the fields of immunology, inflammation, and autoimmune diseases, particularly ANCA-associated vasculitis (AAV).

Introduction and Mechanism of Action

The complement system is a critical component of innate immunity. Upon activation, complement component C5 is cleaved into C5a and C5b. C5a is a potent anaphylatoxin and a powerful chemoattractant for neutrophils.[1][2] It exerts its pro-inflammatory effects by binding to its G protein-coupled receptor, C5aR1, which is highly expressed on the surface of neutrophils and other myeloid cells.[1][3] This interaction triggers a cascade of downstream signaling events, including intracellular calcium mobilization, upregulation of adhesion molecules like CD11b, degranulation, and directed cell migration (chemotaxis), which are central to the pathogenesis of AAV.[1][4][5][6]

Avacopan is a selective C5aR1 antagonist.[2][3][7] It functions as a competitive, allosteric inhibitor that binds to a site on the receptor distinct from the C5a binding site, thereby preventing C5a-mediated receptor activation and subsequent downstream inflammatory responses.[4][8][9] By precisely blocking this interaction, **avacopan** reduces neutrophil activation and migration to sites of inflammation without affecting the formation of the C5b-9

membrane attack complex (MAC), which is crucial for host defense against pathogens.[4][10][11]



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Figure 1: C5aR1 Signaling Pathway and **Avacopan's** Mechanism of Action.

Quantitative Data: Binding Affinity and Selectivity

Avacopan demonstrates potent and highly selective binding to human C5aR1. In-vitro assays confirm its sub-nanomolar affinity for its target and minimal interaction with other related and unrelated receptors.

Table 1: **Avacopan** Binding Affinity and Receptor Selectivity

Parameter	Target/Assay	Value	Reference
Binding Affinity			
IC ₅₀	Human C5aR1 (¹²⁵ I)-C5a competition)	0.1 nM	[3]
Receptor Selectivity			
IC ₅₀	C5L2, C3aR, ChemR23, GPR1, FPR1	>5,000 nM	[12]
IC ₅₀	Panel of 18 Chemokine Receptors	>5,000 nM	[12]
Selectivity Fold	Most Chemotactic Receptors	~10,000-fold	[12]

| Activity at 10 µM | Panel of 55 unrelated receptors | Weak activity on Adenosine A2a (42% inh.) and A3 (33% inh.) |[12] |

In-Vitro Functional Characterization

The functional consequences of C5aR1 inhibition by **avacopan** have been extensively characterized through a suite of cell-based assays using both C5aR-expressing cell lines (e.g., U937) and freshly isolated human neutrophils.[2][5][13]

Table 2: Summary of **Avacopan** In-Vitro Functional Activity

Assay Type	Cell Type	Endpoint Measured	Key Finding	Reference
Chemotaxis Assay	Human Neutrophils, U937 cells	C5a-mediated cell migration	Potent inhibition of neutrophil recruitment	[2] [3] [6]
Calcium Mobilization	Human Neutrophils, U937 cells	Intracellular calcium flux	Blockade of C5a-induced calcium release	[2] [5]
Neutrophil Activation	Human Neutrophils	Upregulation of CD11b	Inhibition of C5a-induced CD11b expression	[2] [5] [10] [14]

| Cytokine Production | Whole Blood | C5a-induced cytokine release (IL-6, IL-8) | Marked attenuation of cytokine production |[\[10\]](#) |

Detailed Experimental Protocols

This protocol is used to determine the binding affinity (IC_{50}) of **avacopan** for the C5aR1 receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To quantify the concentration of **avacopan** required to inhibit 50% of the specific binding of ^{125}I -labeled C5a to human C5aR1.

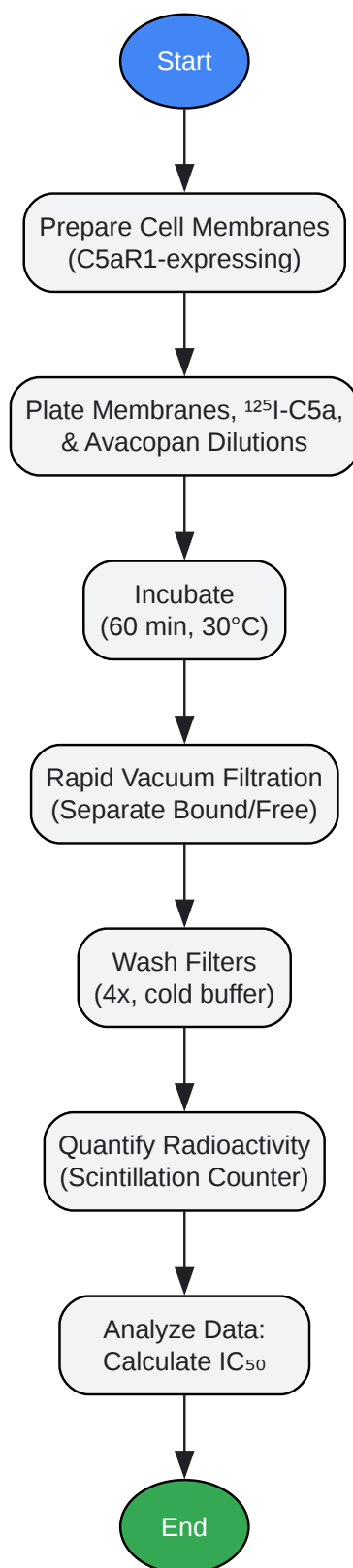
Materials:

- Cell Membranes: Membrane preparations from U937 cells differentiated to express high levels of C5aR1.[\[3\]](#)
- Radioligand: ^{125}I -labeled human C5a.
- Competitor: **Avacopan**, serially diluted.
- Assay Buffer: 50 mM Tris, 5 mM $MgCl_2$, 0.1 mM EDTA, pH 7.4.[\[15\]](#)

- Wash Buffer: Ice-cold assay buffer.
- Apparatus: 96-well plates, FilterMate™ harvester, glass fiber filters (GF/C, pre-soaked in 0.3% PEI), and a scintillation counter.[15]

Procedure:

- Membrane Preparation: U937 cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes. The pellet is washed, resuspended in a buffer containing 10% sucrose, and stored at -80°C. Protein concentration is determined via a BCA assay.[15]
- Assay Setup: The assay is performed in 96-well plates with a final volume of 250 µL.
- Incubation: To each well, add:
 - 150 µL of thawed cell membrane preparation (e.g., 5-15 µg protein).
 - 50 µL of serially diluted **avacopan** or vehicle (for total binding) or a high concentration of unlabeled C5a (for non-specific binding).
 - 50 µL of ¹²⁵I-C5a solution.
- The plate is incubated for 60 minutes at 30°C with gentle agitation.[15]
- Filtration: The incubation is terminated by rapid vacuum filtration through GF/C filters using a cell harvester. The filters trap the membranes with bound radioligand.
- Washing: Each well is washed four times with ice-cold wash buffer to remove unbound radioligand.[15]
- Counting: Filters are dried, and a scintillation cocktail is added. The radioactivity retained on the filters is quantified using a MicroBeta counter.[15]
- Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ value is determined by fitting the competition data to a one-site sigmoidal dose-response curve using non-linear regression software (e.g., Prism).[15]



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Figure 2: Workflow for a Radioligand Competition Binding Assay.

This assay evaluates the ability of **avacopan** to inhibit the directed migration of neutrophils toward a C5a gradient.

Objective: To measure the dose-dependent inhibition of C5a-induced human neutrophil migration by **avacopan**.

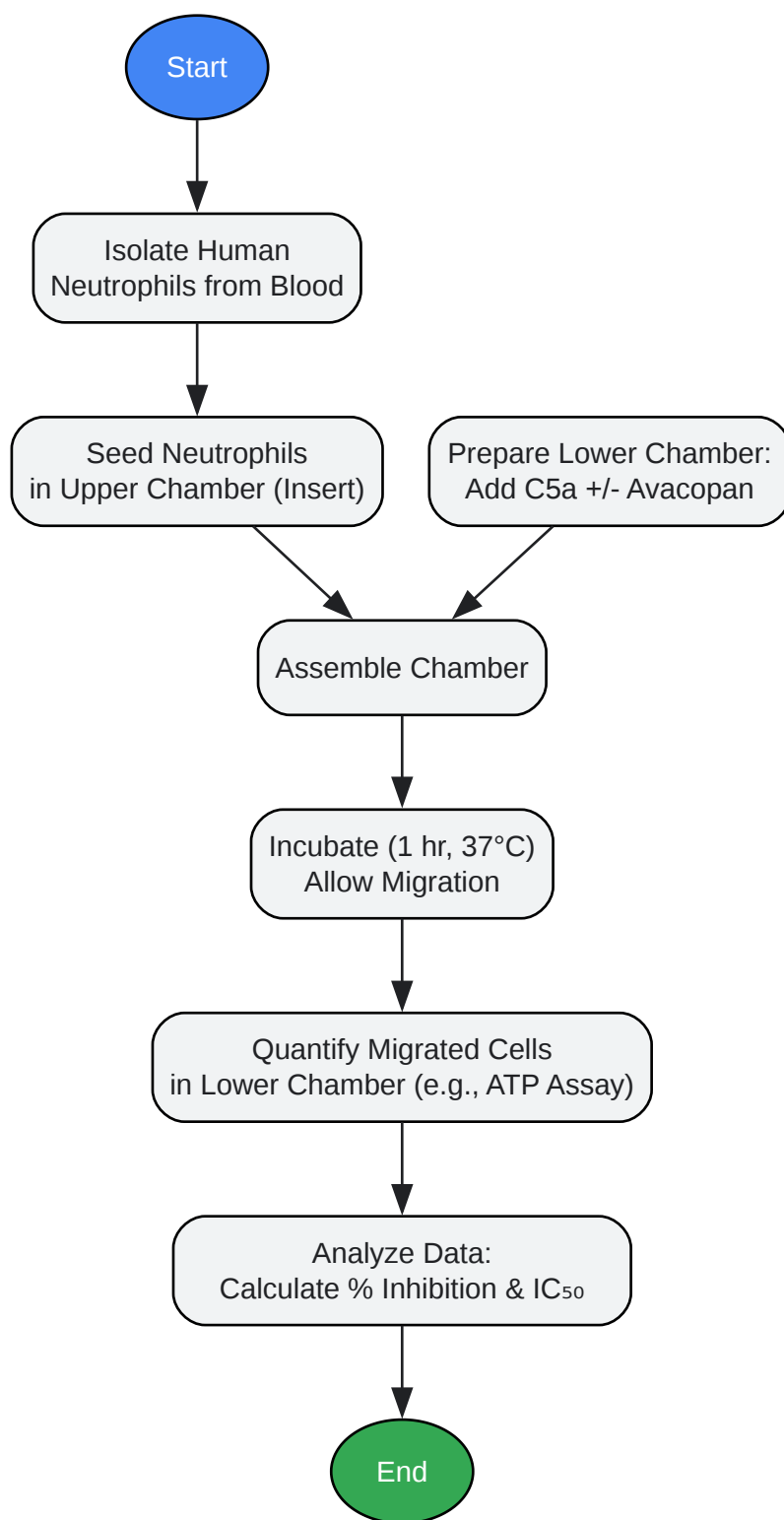
Materials:

- Cells: Freshly isolated human peripheral blood neutrophils.[16]
- Chemoattractant: Recombinant human C5a.
- Inhibitor: **Avacopan**.
- Apparatus: 96-well Boyden chamber or Transwell® plate with a permeable membrane (e.g., 5.0 µm pore size).[16]
- Detection Reagent: ATP-based luminescence assay (e.g., CellTiter-Glo®) or cell staining.[16]
- Plate Reader: Luminescence-capable microplate reader.

Procedure:

- Neutrophil Isolation: Isolate neutrophils from whole blood of healthy donors using standard methods like Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. [16] Resuspend cells in a serum-free medium.
- Assay Setup:
 - Lower Chamber: Add medium containing the chemoattractant (C5a) with or without varying concentrations of **avacopan**. Include a negative control (medium only) and a positive control (C5a only).[16]
 - Upper Chamber: Seed the isolated neutrophils into the upper chamber of the Transwell insert.[16]
- Incubation: Incubate the plate at 37°C in a humidified CO₂ incubator for approximately 1 hour to allow for cell migration through the porous membrane.[16]

- Quantification:
 - Remove the upper chamber insert.
 - Quantify the number of neutrophils that have migrated to the lower chamber. This is commonly done by measuring ATP content using a luminescent assay, where the light signal is directly proportional to the number of viable cells.[16]
- Data Analysis: Calculate the percentage of migration inhibition for each **avacopan** concentration relative to the C5a-only positive control. Determine the IC₅₀ value from the resulting dose-response curve.



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Figure 3: Experimental Workflow for a Neutrophil Chemotaxis Assay.

This assay measures the expression of the neutrophil activation marker CD11b on the cell surface following stimulation with C5a.

Objective: To assess the ability of **avacopan** to block C5a-induced neutrophil activation.

Materials:

- Cells: Freshly isolated human neutrophils or heparinized whole blood.
- Stimulant: Recombinant human C5a.
- Inhibitor: **Avacopan**.
- Antibody: Fluorochrome-conjugated anti-human CD11b antibody.
- Apparatus: Flow cytometer.

Procedure:

- Pre-incubation: Pre-incubate isolated neutrophils or whole blood samples with varying concentrations of **avacopan** or vehicle control for 10-15 minutes at room temperature.[\[14\]](#)
- Stimulation: Add C5a to the samples to stimulate the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.
- Staining: Add the anti-CD11b antibody to the samples and incubate in the dark as per the manufacturer's protocol.
- Lysis (for whole blood): If using whole blood, lyse the red blood cells using a lysis buffer.
- Acquisition: Analyze the samples on a flow cytometer, gating on the neutrophil population based on forward and side scatter properties.
- Data Analysis: Quantify the mean fluorescence intensity (MFI) of CD11b staining for each sample. Determine the percentage of inhibition of CD11b upregulation afforded by **avacopan** compared to the C5a-stimulated control.

Conclusion

The in-vitro characterization of **avacopan** defines it as a highly potent and selective antagonist of the C5aR1 receptor. Robust data from binding and functional cell-based assays demonstrate its ability to effectively block the key pro-inflammatory actions of the C5a-C5aR1 axis, including neutrophil chemotaxis, activation, and calcium mobilization.[2][5][13] These foundational studies provide a clear pharmacological rationale for its clinical efficacy in treating complement-driven inflammatory diseases like ANCA-associated vasculitis.

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